2-(4-Methoxyphenyl)-5-[2-[2-(4-methoxyphenyl)-1,3-dioxoisoindol-5-yl]oxyethoxy]isoindole-1,3-dione
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Overview
Description
2-(4-Methoxyphenyl)-5-[2-[2-(4-methoxyphenyl)-1,3-dioxoisoindol-5-yl]oxyethoxy]isoindole-1,3-dione is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and isoindole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-5-[2-[2-(4-methoxyphenyl)-1,3-dioxoisoindol-5-yl]oxyethoxy]isoindole-1,3-dione typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxybenzaldehyde with phthalic anhydride to form an intermediate, which is then subjected to further reactions to introduce the isoindole and dioxoisoindol moieties. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of catalysts can enhance the efficiency of the production process. The choice of solvents, purification methods, and reaction conditions are critical factors in scaling up the synthesis for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-5-[2-[2-(4-methoxyphenyl)-1,3-dioxoisoindol-5-yl]oxyethoxy]isoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups such as halides, nitro groups, or sulfonic acids.
Scientific Research Applications
2-(4-Methoxyphenyl)-5-[2-[2-(4-methoxyphenyl)-1,3-dioxoisoindol-5-yl]oxyethoxy]isoindole-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug discovery and development.
Industry: The compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and functional properties.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-5-[2-[2-(4-methoxyphenyl)-1,3-dioxoisoindol-5-yl]oxyethoxy]isoindole-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxyphenyl)isoindole-1,3-dione
- 5-(4-Methoxyphenyl)-2,3-dihydro-1H-isoindole-1,3-dione
- 2-(4-Methoxyphenyl)-5-(4-methoxyphenyl)isoindole-1,3-dione
Uniqueness
2-(4-Methoxyphenyl)-5-[2-[2-(4-methoxyphenyl)-1,3-dioxoisoindol-5-yl]oxyethoxy]isoindole-1,3-dione is unique due to its combination of isoindole and dioxoisoindol moieties, which confer specific chemical and biological properties. This structural uniqueness allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-5-[2-[2-(4-methoxyphenyl)-1,3-dioxoisoindol-5-yl]oxyethoxy]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H24N2O8/c1-39-21-7-3-19(4-8-21)33-29(35)25-13-11-23(17-27(25)31(33)37)41-15-16-42-24-12-14-26-28(18-24)32(38)34(30(26)36)20-5-9-22(40-2)10-6-20/h3-14,17-18H,15-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYHODMODSPDDMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)OCCOC4=CC5=C(C=C4)C(=O)N(C5=O)C6=CC=C(C=C6)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H24N2O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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